molecular formula C7H5N3O2 B1391362 1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 933728-33-7

1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B1391362
CAS No.: 933728-33-7
M. Wt: 163.13 g/mol
InChI Key: MYYGVHLIIVDANU-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

The 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives are known to play a crucial role in numerous disease conditions . They have been found to target the GABA A receptor as positive allosteric modulators . They also target enzymes involved in carbohydrate metabolism . The IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, are also targeted .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when it acts as a positive allosteric modulator of the GABA A receptor, it enhances the receptor’s response to GABA, a neurotransmitter . When it targets IKK-ɛ and TBK1, it influences the activation of NF-kappaB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The compound affects various biochemical pathways. Its action on the GABA A receptor influences the GABAergic neurotransmission pathway . Its influence on IKK-ɛ and TBK1 affects the NF-kappaB signaling pathway . These pathways have downstream effects on numerous cellular processes, including cell proliferation, survival, and immune response .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is a part of, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The result of the compound’s action at the molecular and cellular level depends on the specific target and pathway involved. For example, its action on the GABA A receptor can lead to changes in neuronal excitability . Its influence on the NF-kappaB signaling pathway can affect gene expression and, consequently, various cellular processes .

Future Directions

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant potential for future research and development in various fields, including medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which are essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound has shown interactions with proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its diverse biochemical properties .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown antiproliferative activity against lung, breast, and cervical cancer cells, indicating its potential as an anticancer agent . Furthermore, it has been observed to affect the regulation of sugar metabolism and the synthesis of fungal cell walls, making it a potential target for antifungal therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been identified as a potential inhibitor of glucosamine-6-phosphate synthase, an enzyme responsible for the synthesis of fungal cell walls . Additionally, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which plays a critical role in immune response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic or adverse effects have been observed, indicating the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect carbohydrate metabolism by interacting with enzymes involved in sugar metabolism . Additionally, its role in the synthesis of fungal cell walls highlights its potential as an antifungal agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that it can be effectively transported across cell membranes, allowing for targeted delivery to specific tissues

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding its subcellular localization is essential for optimizing its therapeutic potential.

Chemical Reactions Analysis

1H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

1H-imidazo[4,5-c]pyridine-4-carboxylic acid can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and therapeutic potential .

Properties

IUPAC Name

1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYGVHLIIVDANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669053
Record name 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-33-7
Record name 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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